Paroxol Methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

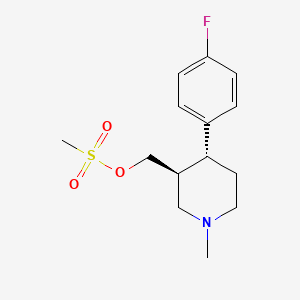

Paroxol Methanesulfonate is an intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor . It has a molecular weight of 301.38 and a formula of C14H20FNO3S .

Synthesis Analysis

This compound is used in the synthesis of Paroxetine . The synthesis process involves various chemical reactions, and the success rate can be influenced by multiple factors .Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 41 bonds, including 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), and 1 sulfonate (thio-/dithio-) .Chemical Reactions Analysis

Methanesulfonic Acid (MSA), a component of this compound, is a very strong acid that is stable against chemical oxidation and reduction . It does not tend to hydrolyze in water .Scientific Research Applications

Anesthetic Use in Aquatic Research

- Tricaine Methanesulfonate (TMS) for Fish Anesthesia : TMS is used in hatcheries and research for immobilizing fish during marking, transport, and invasive procedures. Its proper use is crucial for minimizing impacts on fish health and survival, highlighting the importance of training on its application in juvenile salmonids and surgical contexts (Carter, Woodley, & Brown, 2010).

Genetic Effects of Methanesulfonates

- Ethyl Methanesulfonate (EMS) Mutagenicity : EMS, a monofunctional ethylating agent, has been found to be mutagenic across various genetic systems, indicating its potential for inducing genetic mutations and chromosome breakages. This points to the critical nature of understanding the genetic impact of methanesulfonate compounds (Sega, 1984).

Antioxidant Activity Analysis

- Determining Antioxidant Activity : A review of methods used for analyzing antioxidant activity, including tests based on hydrogen atom transfer and electron transfer, provides insight into the chemical basis of antioxidant assessments, relevant to both food science and pharmaceutical research (Munteanu & Apetrei, 2021).

Immunotoxicity and Environmental Impact

- Immunotoxicity of Perfluoroalkyl Compounds : Research on perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) explores their potential immunotoxic effects. These studies contribute to understanding the environmental and health impacts of perfluoroalkyl substances, with implications for regulatory and safety assessments (DeWitt et al., 2009).

Advanced Oxidation Processes

- Persulfate-Based Advanced Oxidation : Evaluation of persulfate as an alternative to traditional oxidation processes in water treatment, highlighting the activation mechanisms and the role of various oxidants. This area of research is pivotal for the development of more effective and sustainable water treatment technologies (Lee, von Gunten, & Kim, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Paroxol Methanesulfonate is an intermediate in the synthesis of Paroxetine , a selective serotonin reuptake inhibitor (SSRI). SSRIs are a class of drugs that are typically used as antidepressants in the treatment of major depressive disorder and anxiety disorders.

Mode of Action

The methane sulfonate esters of dihydric and polyhydric alcohols, such as this compound, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Pharmacokinetics

Methanesulfonate esters are generally known to have good solubility and stability, which can contribute to their bioavailability

Result of Action

The result of this compound’s action is the production of Paroxetine , an SSRI. SSRIs work by increasing the amount of serotonin, a neurotransmitter, in the brain. This can help to improve mood and reduce feelings of anxiety.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability and reactivity

Properties

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c1-16-8-7-14(11-3-5-13(15)6-4-11)12(9-16)10-19-20(2,17)18/h3-6,12,14H,7-10H2,1-2H3/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEFSUMMZPPOJC-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)COS(=O)(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727792 |

Source

|

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608521-21-7 |

Source

|

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)

![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)

![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)